molecular formula C15H13N3O3S2 B2389630 1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207002-29-6

1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2389630
CAS No.: 1207002-29-6
M. Wt: 347.41
InChI Key: YGXYYSIEQOCPHP-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the dioxino and thiazole rings, followed by their fusion and subsequent functionalization to introduce the thiophen-2-ylmethyl and urea groups. Common reagents used in these steps include various halogenating agents, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound may be explored as a lead compound for drug development. Its structural features could be optimized to enhance its efficacy, selectivity, and pharmacokinetic properties.

Industry

In the industrial sector, 1-(6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea include other heterocyclic ureas and thiazole derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of 1-(6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea lies in its specific combination of dioxino, thiazole, and thiophene moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(16-8-9-2-1-5-22-9)18-15-17-10-6-11-12(7-13(10)23-15)21-4-3-20-11/h1-2,5-7H,3-4,8H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXYYSIEQOCPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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